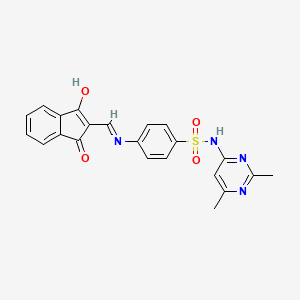

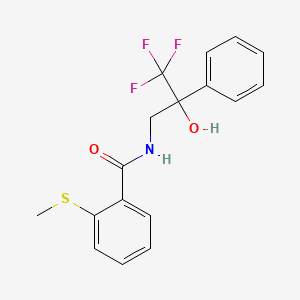

![molecular formula C7H7ClN4 B2527257 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 871335-89-6](/img/structure/B2527257.png)

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is a fused heterocycle containing pyrazole and pyrimidine rings. This compound is part of a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer and anti-infectious properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, typically involves the reaction of various starting materials such as hydrazine or substituted hydrazines with ethyl ethoxymethylene cyanoacetate or similar compounds . A novel approach for synthesizing related pyrazolo[4,3-d]pyrimidine-diones involves a five-component reaction in water, which is considered a green synthesis method . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been established through various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C-NMR, and IR spectroscopy . X-ray analysis has also been used to confirm the structure of closely related compounds . These techniques ensure the accurate identification of the molecular structure and substitution patterns on the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo nucleophilic substitution reactions, as demonstrated by the selective synthesis of 4-substituted products from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines . Additionally, the reaction of ethyl imidates with amines or arylhydrazines can lead to the formation of 4-substituted pyrazolo[3,4-d]pyrimidines through cyclization and Dimroth rearrangement . These reactions expand the chemical diversity of the pyrazolo[3,4-d]pyrimidine scaffold and allow for the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of pyrazolo[3,4-d]pyrimidine derivatives in general can be inferred from their molecular structure. The presence of the pyrazole and pyrimidine rings suggests that these compounds are likely to exhibit aromatic character and potential hydrogen bonding capabilities. The chloro and ethyl substituents would influence the compound's lipophilicity and could affect its pharmacokinetic properties .

Scientific Research Applications

Synthesis of Sildenafil Analogues

One application involves the synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates, which are precursors to sildenafil analogues. This synthesis showcases the reactivity of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile, ethyl chloroacetate, and phenacyl chloride to produce 4-aminopyrazoles. These derivatives, including pyrazolo[4,3-d]pyrimidines, highlight the compound's role in generating pharmacologically interesting analogues (Ghozlan, Badahdah, & Abdelhamid, 2007).

Preparation of Pharmacological Intermediates

Another study describes the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as an intermediate for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These intermediates are explored for their potential pharmacological properties, highlighting the compound's utility in medicinal chemistry development (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-5-Lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This study underscores the compound's significance in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Antiproliferative and Proapoptotic Activities

Pyrazolo[3,4-d]pyrimidines have also been identified as potent antiproliferative and proapoptotic agents against certain cancer cell lines. This application is particularly notable for compounds that inhibit the phosphorylation of Src, a critical mechanism in cancer cell proliferation and survival, thereby presenting a promising avenue for cancer treatment (Carraro et al., 2006).

Improvement of Pharmacokinetic Properties

Efforts to improve the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches have been documented. This research focuses on enhancing the solubility and bioavailability of these compounds, critical factors for their development as clinical drug candidates (Vignaroli et al., 2016).

Future Directions

The future directions for research on “4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in pyrazolo[3,4-d]pyrimidines as potential therapeutic agents, particularly as CDK2 inhibitors , there is potential for further exploration in this area.

Mechanism of Action

Target of Action

The primary target of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .

Action Environment

Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

4-chloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIMQUPDNQRLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871335-89-6 |

Source

|

| Record name | 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

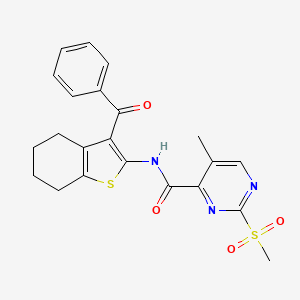

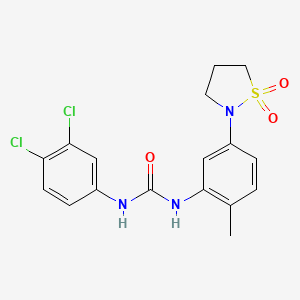

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

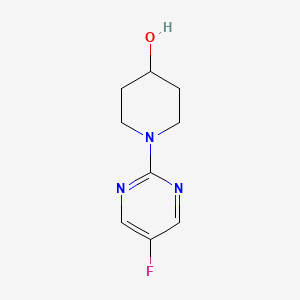

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

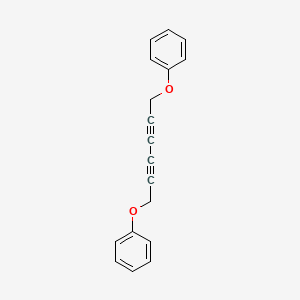

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

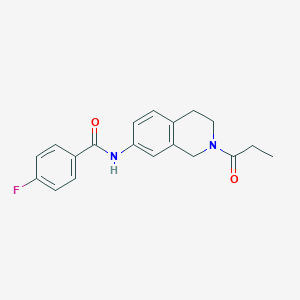

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

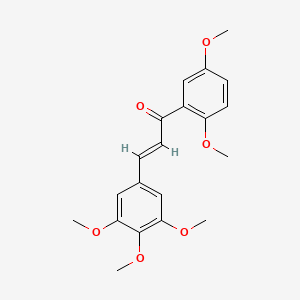

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)